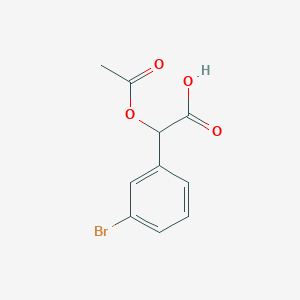

2-Acetoxy-2-(3-bromophenyl)acetic acid

Description

Overview of Alpha-Substituted Acetic Acid Derivatives in Organic Chemistry

Alpha-substituted acetic acid derivatives are a cornerstone of organic synthesis, serving as versatile building blocks for more complex molecules. The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, is readily functionalized. Classic reactions like the malonic ester synthesis and the acetoacetic ester synthesis are prime examples of how this position can be alkylated to form new carbon-carbon bonds. vulcanchem.comresearchgate.net This process allows for the construction of a vast array of substituted carboxylic acids. researchgate.net The introduction of different substituents at the alpha-position, such as a halogen, an amino group, or, in this case, an acetoxy group, imparts unique reactivity and properties to the parent acetic acid molecule, enabling its use in the synthesis of diverse structures, including unnatural amino acids and other elaborate organic compounds.

Significance of Bromophenyl Moieties in Synthetic Methodologies and Chemical Biology

The bromophenyl moiety is a recurring structural feature in both synthetic chemistry and biologically active compounds. Bromophenols, for instance, are a class of natural marine products known to possess a range of potent activities, including anticancer and antioxidative properties.

In synthetic organic chemistry, the bromine atom on the phenyl ring serves as an exceptionally useful synthetic handle. It is a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These methods allow for the formation of new carbon-carbon bonds by coupling the bromophenyl group with various partners, providing a powerful tool for constructing complex aromatic and heteroaromatic systems. The prevalence of this moiety in commercially available building blocks, such as 2-(3-bromophenyl)acetic acid and its isomers, underscores its importance for synthetic chemists. matrix-fine-chemicals.combldpharm.comthermofisher.comvwr.commedchemexpress.com

Role of Acetoxy Functionalities as Protecting Groups and Bioisosteric Replacements

The acetoxy group (-OAc), derived from acetic acid, serves two critical roles in chemical science. Firstly, it is widely employed as a protecting group for hydroxyl (-OH) functionalities in multi-step organic synthesis. By converting a reactive alcohol into a more stable acetate (B1210297) ester, chemists can prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is robust enough to withstand various reaction conditions and can be readily removed later through hydrolysis to regenerate the original hydroxyl group.

Secondly, in the field of medicinal chemistry, the replacement of a hydroxyl group with an acetoxy group is a strategy used for bioisosteric replacement. A bioisostere is a different functional group that can stand in for an original one without drastically altering the molecule's biological activity, while potentially improving its other properties. molaid.com Exchanging a hydroxyl group for an acetoxy group can modulate a compound's physicochemical characteristics, such as lipophilicity (fat solubility), metabolic stability, and hydrogen bonding capacity. cmxx.com While a hydroxyl group can act as both a hydrogen bond donor and acceptor, an acetoxy group can only function as an acceptor, a subtle change that can fine-tune the molecule's interaction with a biological target.

Contextualizing 2-Acetoxy-2-(3-bromophenyl)acetic acid within Related Aromatic Carboxylic Acid Derivatives

This compound can be understood as a multifunctional derivative of the simpler aromatic carboxylic acid, 2-(3-bromophenyl)acetic acid. The core structure is the phenylacetic acid backbone, which is substituted with a bromine atom at the meta-position (position 3) of the phenyl ring. The key distinguishing feature of the title compound is the presence of an acetoxy group at the alpha-position of the acetic acid side chain.

This substitution pattern differentiates it from related, more commonly cited compounds. For example, its parent compound, 2-(3-bromophenyl)acetic acid, lacks any substitution at the alpha-carbon. bldpharm.com Another related derivative is 2-amino-2-(3-bromophenyl)acetic acid, an amino acid analog where an amino group (-NH2) is present at the alpha-position. The presence of the acetoxy group instead of a hydrogen or an amino group fundamentally alters the chemical properties of the alpha-carbon and the molecule as a whole, influencing its polarity, reactivity, and potential applications as a synthetic intermediate.

The table below compares this compound with its parent compound and an amino derivative, highlighting the structural variations.

| Compound Name | Structure | Key Feature at Alpha-Position |

| 2-(3-Bromophenyl)acetic acid | C₈H₇BrO₂ | Two hydrogen atoms |

| 2-Amino-2-(3-bromophenyl)acetic acid | C₈H₈BrNO₂ | An amino group (-NH₂) and one hydrogen atom |

| This compound | C₁₀H₉BrO₄ | An acetoxy group (-OCOCH₃) and one hydrogen atom |

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO4 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-acetyloxy-2-(3-bromophenyl)acetic acid |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)15-9(10(13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,13,14) |

InChI Key |

BQJCFJVLGYXXTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Acetoxy 2 3 Bromophenyl Acetic Acid

Precursor Synthesis Strategies for 2-(3-Bromophenyl)acetic acid

The primary precursor for the title compound is 2-(3-bromophenyl)acetic acid. Its synthesis can be achieved through various routes, most notably via the rearrangement of aryl alkyl ketones or through modern cross-coupling methodologies.

Direct Synthetic Routes from Bromoacetophenones

A prominent and high-yielding method for the synthesis of 2-(3-bromophenyl)acetic acid is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into the corresponding carboxylic acids (or amides/thioamides as intermediates). wikipedia.org This reaction facilitates the migration of the carbonyl group to the end of the alkyl chain and subsequent oxidation. wikipedia.org

The synthesis starts from 3'-bromoacetophenone. In a typical procedure, 3'-bromoacetophenone is heated at reflux with sulfur and an amine, such as morpholine. This forms a thiomorpholide intermediate. wikipedia.orgchemicalbook.com This intermediate is then subjected to hydrolysis, typically under acidic conditions with a mixture of acetic acid and sulfuric acid, to yield the final carboxylic acid product. chemicalbook.com This two-stage, one-pot process has been reported to produce 2-(3-bromophenyl)acetic acid in high yields. chemicalbook.com

The Willgerodt-Kindler reaction is known for its wide scope but can be sensitive to reaction conditions. scispace.com Optimization studies often focus on variables such as the amounts of sulfur and morpholine, reaction temperature, and reaction time to maximize the yield of the desired phenylacetic acid thiomorpholide. ku.dk

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 3'-Bromoacetophenone | 1. Sulfur, Morpholine 2. H₂SO₄, Acetic Acid, H₂O | 1. Reflux, 14 hours 2. Reflux, 6 hours | 2-(3-Bromophenyl)acetic acid | 92.3% |

Alternative Preparations of Substituted Phenylacetic Acids

Beyond the Willgerodt-Kindler reaction, several other methodologies are employed for the synthesis of substituted phenylacetic acids, which are applicable to the preparation of 2-(3-bromophenyl)acetic acid.

Carbonylation of Benzyl Halides : A powerful method involves the palladium-catalyzed carbonylation of substituted benzyl chlorides. researchgate.net This reaction introduces a carbonyl group from carbon monoxide (CO) gas into the benzylic position. The process is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a base like sodium hydroxide, and a suitable solvent system. This method provides a direct route from benzyl halides to phenylacetic acids with high efficiency. researchgate.net

From Benzyl Cyanides (Nitriles) : A conventional two-step route involves the Kolbe nitrile synthesis followed by hydrolysis. mdpi.com A substituted benzyl bromide or chloride is first converted to the corresponding phenylacetonitrile using a cyanide salt. The nitrile is then hydrolyzed under acidic or basic conditions to afford the desired phenylacetic acid. mdpi.com

Cross-Coupling Reactions : Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the substituted phenyl ring. inventivapharma.com For instance, an aryl boronic acid can be coupled with an alkyl halide derivative bearing the acetic acid moiety. This approach offers great flexibility in introducing a wide range of substituents onto the phenyl ring. mdpi.cominventivapharma.com

From Benzylic Organometallics : The carboxylation of benzylic organometallic reagents is another viable route. Benzylic organozinc compounds, for example, can react with carbon dioxide in the presence of a copper(I) catalyst to form the corresponding carboxylic acid. semanticscholar.org

Stereoselective Synthesis of 2-Acetoxy-2-(3-bromophenyl)acetic acid

The alpha-carbon of this compound is a stereocenter. Achieving enantiomeric purity is crucial for many applications and is typically accomplished by resolving a racemic mixture of the precursor, 2-hydroxy-2-(3-bromophenyl)acetic acid (a substituted mandelic acid), or by direct asymmetric synthesis of this intermediate.

Chiral Resolution Techniques for Enantiomeric Purity

Kinetic resolution, particularly using enzymes, is a highly effective method for separating enantiomers of substituted mandelic acids. researchgate.net

Enzymatic Resolution : Lipases are commonly used to selectively acylate one enantiomer of a racemic α-hydroxy acid. For example, Lipase PS from Pseudomonas cepacia (also known as Amano Lipase PS) can catalyze the transesterification of racemic substituted mandelic acids with an acyl donor like vinyl acetate (B1210297). researchgate.netbohrium.com This process yields one enantiomer as the acetylated product and leaves the other enantiomer as the unreacted α-hydroxy acid, both in high enantiomeric excess. researchgate.net This method has been successfully applied to various 3-substituted and 3,5-disubstituted mandelic acids. researchgate.net Other lipases, such as Novozym 435, have also proven effective in the resolution of mandelic acid esters. bohrium.com

Dynamic Kinetic Resolution (DKR) : To overcome the 50% theoretical yield limit of conventional kinetic resolution, DKR can be employed. This strategy combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. Mandelate racemase is an enzyme that can be used to interconvert the enantiomers of mandelic acid, allowing for a theoretical yield of up to 100% of the desired enantiomer. mpg.de

While classical resolution using diastereomeric salt formation with chiral amines is a common technique, it has been reported to be unsuccessful for certain substituted mandelic acids. researchgate.net

| Enzyme | Acyl Donor | Process | Outcome |

|---|---|---|---|

| Lipase PS 'Amano' | Vinyl acetate | Enantioselective acetylation | Separation of enantiomers of various substituted mandelic acids |

Asymmetric Catalysis in the Formation of the Alpha-Stereocenter

Direct asymmetric synthesis provides an efficient alternative to resolution by creating the desired enantiomer selectively. The most common approach is the asymmetric hydrogenation of the corresponding α-keto acid, (3-bromophenyl)glyoxylic acid.

Asymmetric Hydrogenation : Chiral transition metal catalysts are used to reduce the ketone of the α-keto acid to a hydroxyl group with high enantiocontrol. Iridium complexes with chiral ligands, such as SpiroPAP, have demonstrated excellent performance in the direct asymmetric hydrogenation of various α-keto acids, achieving high yields and enantioselectivities (up to 99% ee). researchgate.net The reaction is typically run under a hydrogen atmosphere at mild pressures and temperatures. researchgate.netrsc.org

Asymmetric Transfer Hydrogenation (ATH) : This method uses a hydrogen donor, such as formic acid or isopropanol, in place of hydrogen gas. acs.orgnih.gov Chiral ruthenium catalysts, particularly those based on a Ru/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) scaffold, are highly effective for the ATH of α-keto esters and amides, which can then be hydrolyzed to the desired α-hydroxy acids. acs.orgnih.gov This technique is valued for its operational simplicity and high enantioselectivity. acs.org

| Method | Catalyst Type | Precursor | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation researchgate.net | Chiral Iridium (e.g., Ir/SpiroPAP) | α-Keto Acid | Up to 99% |

| Asymmetric Transfer Hydrogenation acs.org | Chiral Ruthenium (e.g., Ru/TsDPEN) | α-Keto Ester/Amide | High to excellent |

Acetoxylation Methodologies for Introducing the Acetoxy Group

The final step in the synthesis is the conversion of the α-hydroxy group of 2-hydroxy-2-(3-bromophenyl)acetic acid to an acetoxy group. This is a standard esterification reaction.

The most common method for this acetylation is the reaction of the α-hydroxy acid with an acetylating agent such as acetyl chloride or acetic anhydride. orgsyn.org The reaction can be performed without a catalyst or with a base catalyst like pyridine to activate the alcohol and neutralize the acidic byproduct. nih.gov For instance, reacting mandelic acid with excess acetyl chloride, followed by distillation of the excess reagent, can produce acetylmandelic acid in near-quantitative yield. orgsyn.org Alternatively, using acetic anhydride in the presence of pyridine is also a well-established method for this transformation. nih.gov

More specialized conditions can also be employed. For example, the use of a carboxylic anhydride in combination with a strong acid catalyst like trifluoroacetic acid (TFA) or perchloric acid is effective for the O-acylation of hydroxy acids, offering a chemoselective alternative that avoids acylation of other sensitive functional groups. nih.gov

Hypervalent Iodine(III)-Mediated Decarboxylative Acetoxylation

Decarboxylative functionalization is a powerful tool in organic synthesis for the conversion of carboxylic acids into other valuable functional groups. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), are effective mediators for such transformations under mild conditions. acs.orgwikipedia.org While the direct decarboxylative acetoxylation of this compound has not been explicitly detailed in the literature, the reaction is well-documented for other arylacetic and aliphatic carboxylic acids, providing a strong basis for its expected reactivity. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org

The reaction typically proceeds via the formation of a carboxylate intermediate, which then undergoes single-electron transfer to the hypervalent iodine reagent, leading to a carboxyl radical. This radical readily extrudes carbon dioxide to generate an alkyl radical, which is then trapped by an acetate ligand from the iodine reagent to yield the acetoxylated product. acs.orgnih.gov For this compound, this transformation would lead to the formation of 1-(3-bromophenyl)ethane-1,1-diyl diacetate.

Table 1: Plausible Reaction Conditions for Hypervalent Iodine(III)-Mediated Decarboxylative Acetoxylation

| Reagent/Catalyst | Solvent | Temperature | Expected Product |

| PhI(OAc)₂ | Acetonitrile | Room Temperature to Reflux | 1-(3-bromophenyl)ethane-1,1-diyl diacetate |

| PhI(OAc)₂ / I₂ | CH₂Cl₂/AcOH | Room Temperature | 1-(3-bromophenyl)ethane-1,1-diyl diacetate |

It is important to note that the presence of the acetoxy group at the alpha-position may influence the reaction's efficiency. The electron-withdrawing nature of the acetoxy group could affect the stability of the radical intermediate.

Esterification Protocols for Carboxylic Acids

The carboxylic acid functionality of this compound is readily converted to a variety of esters through several established protocols. These transformations are fundamental in modifying the compound's solubility, reactivity, and biological activity.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. scienceready.com.au The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. scienceready.com.au For example, reacting this compound with methanol under acidic conditions would yield methyl 2-acetoxy-2-(3-bromophenyl)acetate.

Alkylation of Carboxylate Salts: An alternative to acid-catalyzed esterification involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. This Sₙ2 reaction is particularly useful for synthesizing esters from primary and secondary alkyl halides.

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification is a suitable method. This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature. commonorganicchemistry.com

Table 2: Representative Esterification Reactions of this compound

| Alcohol/Alkyl Halide | Method | Catalyst/Reagent | Expected Ester Product |

| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Methyl 2-acetoxy-2-(3-bromophenyl)acetate |

| Ethyl Iodide | Alkylation | K₂CO₃ | Ethyl 2-acetoxy-2-(3-bromophenyl)acetate |

| Benzyl Alcohol | Steglich Esterification | DCC, DMAP | Benzyl 2-acetoxy-2-(3-bromophenyl)acetate |

Derivatization and Functionalization of the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse substituents, significantly expanding the molecular complexity and potential applications of the parent compound. It is generally advantageous to first protect the carboxylic acid group as an ester before performing these cross-coupling reactions to avoid potential interference with the catalysts and bases used.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org The methyl or ethyl ester of this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. nih.govresearchgate.net

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-acetoxy-2-(3-phenylphenyl)acetate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl 2-acetoxy-2-(3-(4-methoxyphenyl)phenyl)acetate |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 2-acetoxy-2-(3-vinylphenyl)acetate |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would introduce an alkynyl substituent at the 3-position of the phenyl ring, providing a gateway to further transformations. nih.gov

Table 4: Potential Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Methyl 2-acetoxy-2-(3-(phenylethynyl)phenyl)acetate |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Methyl 2-acetoxy-2-(3-((trimethylsilyl)ethynyl)phenyl)acetate |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPA | Methyl 2-acetoxy-2-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)acetate |

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Ullman, Buchwald-Hartwig)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgnih.govacsgcipr.org A wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled with the esterified this compound. jk-sci.com

Table 5: Illustrative Buchwald-Hartwig Amination Reactions

| Amine/Amide | Catalyst/Ligand | Base | Expected Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Methyl 2-acetoxy-2-(3-(phenylamino)phenyl)acetate |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Methyl 2-acetoxy-2-(3-morpholinophenyl)acetate |

| Benzamide | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Methyl 2-acetoxy-2-(3-benzamidophenyl)acetate |

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds. nih.govsynarchive.comorganic-chemistry.orgwikipedia.org It is particularly useful for the synthesis of diaryl ethers by coupling an aryl halide with a phenol. synarchive.comorganic-chemistry.org This reaction typically requires higher temperatures than palladium-catalyzed couplings.

Table 6: Feasible Ullmann Condensation Reactions

| Nucleophile | Catalyst | Base | Expected Product |

| Phenol | CuI | K₂CO₃ | Methyl 2-acetoxy-2-(3-phenoxyphenyl)acetate |

| 4-Methoxyphenol | Cu₂O | Cs₂CO₃ | Methyl 2-acetoxy-2-(3-(4-methoxyphenoxy)phenyl)acetate |

| Imidazole | CuI / L-proline | K₂CO₃ | Methyl 2-acetoxy-2-(3-(1H-imidazol-1-yl)phenyl)acetate |

Electrophilic Aromatic Substitution and Directed Metalation

Electrophilic Aromatic Substitution: The 3-bromophenyl ring in this compound is subject to further electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles to specific positions on the ring. The bromine atom is a deactivating but ortho-, para-director. The -CH(OAc)COOH group is an electron-withdrawing group and will act as a meta-director. The combined directing effects would likely favor substitution at the positions ortho and para to the bromine and meta to the acetoxyacetic acid group. For example, bromination of 4-bromophenylacetic acid yields a mixture of isomers, indicating that careful control of reaction conditions is necessary to achieve selectivity. wikipedia.org

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govorganic-chemistry.orgbaranlab.org A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.govorganic-chemistry.orgbaranlab.org While the carboxylic acid group can act as a DMG, it often requires protection. The ester or an amide derivative of this compound could potentially be used in a DoM reaction, with the carbonyl oxygen of the ester or amide directing lithiation to the C2 or C6 position of the phenyl ring. The bromine atom itself can also influence the regioselectivity of metalation.

Transformations Involving the Acetoxy Group

The acetoxy group in this compound can undergo several important transformations, primarily hydrolysis and transesterification, to reveal a hydroxyl group or introduce a different ester functionality.

Hydrolysis: The acetoxy group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding α-hydroxy acid, 2-(3-bromophenyl)-2-hydroxyacetic acid (3-bromomandelic acid). core.ac.uk Basic hydrolysis, often referred to as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate and alkoxide. core.ac.uk

Transesterification: It is also possible to exchange the acetyl group for another acyl group through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the compound with a different carboxylic acid or ester.

These transformations of the acetoxy group are valuable for synthesizing derivatives with different properties and for accessing the versatile α-hydroxy acid scaffold for further synthetic manipulations.

Selective Hydrolysis and Deprotection of the Acetoxy Ester

The selective hydrolysis of the acetoxy group in this compound to yield 2-(3-bromophenyl)-2-hydroxyacetic acid is a critical transformation. This deprotection is often a necessary step in the synthesis of more complex molecules where the hydroxyl group serves as a key functional handle. The presence of the carboxylic acid functionality within the same molecule necessitates careful selection of reaction conditions to avoid unwanted side reactions.

Research Findings:

The selective cleavage of an acetate ester in the presence of a carboxylic acid can be achieved under mild basic or acidic conditions, or through enzymatic catalysis.

Mild Basic Hydrolysis: Treatment with a weak inorganic base, such as sodium bicarbonate or potassium carbonate, in a protic solvent system like methanol/water or ethanol/water, can facilitate the saponification of the acetate ester. The lower nucleophilicity of the carboxylate anion, formed by the deprotonation of the carboxylic acid, minimizes the risk of intramolecular reactions. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Mild Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the ester can be catalyzed by dilute mineral acids (e.g., HCl) or organic acids (e.g., p-toluenesulfonic acid). However, the conditions must be carefully controlled to prevent potential side reactions involving the benzylic position, especially given the presence of the bromine atom which can influence the electron density of the aromatic ring.

Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of esters with high selectivity under mild conditions (neutral pH and room temperature). This method is particularly advantageous when other sensitive functional groups are present in the molecule. The choice of the specific lipase and solvent system is crucial for achieving high conversion and selectivity.

Table 1: Potential Conditions for Selective Hydrolysis of this compound

| Reagent/Catalyst | Solvent | Temperature | Potential Advantages |

| Sodium Bicarbonate | Methanol/Water | Room Temperature | Mild conditions, minimizes side reactions. |

| Potassium Carbonate | Ethanol/Water | Room Temperature | Similar to sodium bicarbonate. |

| Dilute HCl | Dioxane/Water | 40-60 °C | Effective for acid-labile esters. |

| Lipase (e.g., Candida antarctica Lipase B) | Phosphate Buffer/Toluene | Room Temperature | High selectivity, environmentally friendly. |

Transesterification and Further Functionalization of the Acetate

Transesterification of the acetoxy group in this compound allows for the introduction of different ester functionalities, thereby modifying the compound's properties or preparing it for subsequent reactions. This transformation can be catalyzed by either acids or bases.

Research Findings:

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid, and a large excess of an alcohol (e.g., ethanol, propanol), the acetyl group can be exchanged for a different acyl group. The equilibrium of the reaction is typically driven forward by using the desired alcohol as the solvent.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide, can also facilitate transesterification. This method is often faster than acid-catalyzed transesterification but may be less suitable if the molecule contains base-sensitive functional groups.

Further functionalization of the acetate moiety is also a viable synthetic route. For instance, after hydrolysis of the acetate to the corresponding alcohol, the resulting hydroxyl group can be derivatized to form ethers, other esters, or be used in coupling reactions.

Table 2: Potential Transesterification Reactions of this compound

| Reagent/Catalyst | Alcohol | Product |

| H₂SO₄ (catalytic) | Ethanol | 2-(3-bromophenyl)-2-ethoxycarbonyloxyacetic acid |

| NaOMe (catalytic) | Methanol | 2-(3-bromophenyl)-2-methoxycarbonyloxyacetic acid |

| Ti(OiPr)₄ | Isopropanol | 2-(3-bromophenyl)-2-isopropoxycarbonyloxyacetic acid |

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and other biologically relevant molecules. The presence of multiple reaction sites—the carboxylic acid, the acetoxy group, and the bromo-substituted phenyl ring—allows for a diverse range of chemical transformations.

Research Findings:

Utilization of the Carboxylic Acid: The carboxylic acid functionality can be readily converted into an amide via coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC). It can also be reduced to a primary alcohol or converted to an acyl halide for further reactions.

Reactions Involving the Phenyl Ring: The bromine atom on the phenyl ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, thereby elaborating the aromatic core.

Intramolecular Cyclization Reactions: Following modification of the functional groups, intramolecular cyclization can lead to the formation of various heterocyclic systems. For example, conversion of the carboxylic acid to an amide and subsequent manipulation of the acetoxy group could set the stage for the formation of lactams or other ring structures.

The strategic combination of these transformations allows for the construction of a wide array of complex molecules from the this compound starting material. The specific synthetic routes would be dictated by the desired target molecule and would involve a careful sequence of protection, functional group interconversion, and bond-forming reactions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Acetoxy 2 3 Bromophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic arrangement in 2-Acetoxy-2-(3-bromophenyl)acetic acid can be assembled.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural confirmation. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of each unique proton. For this compound, the expected signals include a sharp singlet for the acetyl (CH₃) protons, a singlet for the methine (CH) proton, and a complex multiplet pattern for the four aromatic protons on the bromophenyl ring. A broad singlet corresponding to the carboxylic acid proton is also anticipated at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the presence of all ten carbon atoms in the molecule. Distinct signals are expected for the methyl carbon of the acetate (B1210297) group, the benzylic methine carbon, the four unique aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the two carbonyl carbons corresponding to the ester and the carboxylic acid.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Click on the headers to sort the data.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Acetyl | -OCOCH₃ | ~2.2 | ~20.5 | Singlet (3H) |

| Methine | -CH(OAc)- | ~6.0 | ~75.0 | Singlet (1H) |

| Aromatic | Ar-H | ~7.3 - 7.7 | ~122.0 (C-Br) | Multiplet (4H) |

| Aromatic | Ar-C | - | ~127.0 - 135.0 | - |

| Carbonyl | -OCOCH₃ | - | ~169.0 | - |

| Carbonyl | -COOH | - | ~171.0 | - |

| Carboxylic | -COOH | ~11.0 (broad) | - | Singlet (1H) |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms that are not directly evident from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the adjacent protons on the 3-bromophenyl ring, helping to assign their specific positions. youtube.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comyoutube.com This technique would definitively link the proton signal at ~6.0 ppm to the methine carbon at ~75.0 ppm and the acetyl proton signal at ~2.2 ppm to its corresponding methyl carbon at ~20.5 ppm. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, irrespective of their bonding arrangement. researchgate.netyoutube.com NOESY can provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between the methine proton and specific protons on the aromatic ring.

This compound is a chiral compound, existing as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.), a chiral derivatizing agent (CDA) is employed. wikipedia.org

A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a new pair of compounds that are diastereomers. wikipedia.orgnih.gov Diastereomers have different physical properties and, crucially, distinct NMR spectra. By reacting the racemic mixture of this compound with a CDA like (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), two diastereomeric esters are formed. wikipedia.org In the ¹H NMR spectrum of this mixture, specific signals (e.g., the methine proton or signals from the CDA itself) will appear as two separate peaks, one for each diastereomer. semanticscholar.orgtcichemicals.com The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₉BrO₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Interactive Table 2: HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₀H₉⁷⁹BrO₄ | [M+H]⁺ | 288.9757 |

| C₁₀H₉⁸¹BrO₄ | [M+H]⁺ | 290.9737 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.govnih.gov This process provides detailed structural information by revealing how the molecule breaks apart. wvu.eduresearchgate.net

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of Acetic Acid: A common fragmentation pathway would be the neutral loss of acetic acid (CH₃COOH, 60.02 Da), leading to a significant fragment ion.

Loss of Ketene: Cleavage of the acetyl group can occur via the loss of ketene (CH₂=C=O, 42.01 Da).

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂, 44.00 Da) is another plausible fragmentation.

Cleavage of the C-Br bond: Loss of the bromine radical can also be observed.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its key functional moieties: a carboxylic acid, an ester, and a substituted aromatic ring.

The carboxylic acid group gives rise to two particularly prominent features. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp peak typically found between 1725-1700 cm⁻¹.

The acetoxy group, an ester functionality, will also present a characteristic carbonyl (C=O) stretching absorption. This peak is generally strong and appears at a slightly higher wavenumber than the carboxylic acid carbonyl, typically in the 1750-1735 cm⁻¹ range. The presence of two distinct carbonyl peaks would be a key indicator of the molecule's structure. Additionally, the C-O stretching vibrations of the ester and carboxylic acid are expected to appear in the fingerprint region, between 1300-1000 cm⁻¹.

The 3-bromophenyl group will show characteristic absorptions for the aromatic ring. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (meta-substitution) can also be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ range and the out-of-plane C-H bending vibrations below 900 cm⁻¹. Finally, the C-Br stretching vibration is expected to produce a weak to medium absorption in the far-infrared region, typically between 680-515 cm⁻¹.

While specific experimental data for this compound is not widely published, the expected absorption ranges for its functional groups can be summarized as follows:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 (Strong) |

| Ester (Acetoxy) | C=O Stretch | 1750 - 1735 (Strong) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester/Carboxylic Acid | C-O Stretch | 1300 - 1000 |

| Aryl Bromide | C-Br Stretch | 680 - 515 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the covalent framework, verifying the positions of the acetoxy and carboxylic acid groups on the benzylic carbon and the bromine atom's meta-position on the phenyl ring.

Key structural parameters that would be determined include:

Bond Lengths: Precise measurements of all covalent bonds, such as the C-Br, C=O (for both ester and acid), C-O, and C-C bond distances.

Bond Angles: The angles between atoms, defining the geometry around the chiral center and the planarity of the phenyl ring.

Torsional Angles: These angles describe the conformation of the molecule, for instance, the rotational orientation of the carboxylic acid and acetoxy groups relative to the phenyl ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and other non-covalent interactions that influence the solid-state structure.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Should a crystalline sample be obtained, this technique would provide the most complete picture of its solid-state architecture.

| Structural Information from X-ray Crystallography |

| Connectivity and Configuration |

| Unambiguous confirmation of atom-to-atom connections. |

| Determination of the relative stereochemistry at the chiral center. |

| Conformational Analysis |

| Precise orientation of the acetoxy, carboxylic acid, and bromophenyl groups. |

| Detailed Geometric Parameters |

| Bond lengths (in Ångströms, Å). |

| Bond angles (in degrees, °). |

| Torsional angles (in degrees, °). |

| Supramolecular Structure |

| Analysis of crystal packing and unit cell dimensions. |

| Identification of hydrogen bonds and other intermolecular forces. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for assessing its purity, identifying potential impurities, and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance.

For the analysis of a polar, acidic compound like this compound, a polar stationary phase such as silica gel (SiO₂) is typically used. The mobile phase, or eluent, is a mixture of solvents chosen to achieve optimal separation. A common strategy involves a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group. This acidification of the mobile phase ensures that the analyte spot remains compact and does not "streak."

The position of the compound on the developed plate is described by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Impurities would appear as separate spots with different Rf values. Visualization of the spots is typically achieved under UV light (due to the aromatic ring) or by staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it the preferred method for purity determination.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. An acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is usually added to the mobile phase to ensure the carboxylic acid is in its protonated form, leading to sharp, symmetrical peaks.

Detection is commonly performed using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., around 254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its carboxylic acid group, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis.

However, GC can be employed for its analysis following a chemical derivatization step to convert the non-volatile carboxylic acid into a more volatile derivative. A common approach is esterification, for example, reacting the compound with a silylating agent (like BSTFA) or with an alcohol (like methanol) under acidic conditions to form the corresponding methyl ester. This derivative would be significantly more volatile and thermally stable.

The resulting volatile derivative can then be injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information for separation and a mass spectrum for structural identification of the analyte and any impurities.

Computational Chemistry and Theoretical Investigations of 2 Acetoxy 2 3 Bromophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For the purposes of this analysis, and due to the limited availability of direct research on 2-Acetoxy-2-(3-bromophenyl)acetic acid, computational data for the closely related structural analog, 3-Bromophenylacetic acid (3BPAA), is utilized to provide foundational insights. These calculations were performed using Density Functional Theory (DFT), a robust method for investigating molecular properties.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT can yield accurate predictions of various molecular properties.

Studies on the structural analog, 3-Bromophenylacetic acid, using the B3LYP functional with a 6-311++G(d,p) basis set, have been conducted to determine its optimized molecular geometry. The calculated bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure. These theoretical parameters are often in close agreement with experimental data, validating the computational approach.

The electronic properties, such as total energy, dipole moment, and Mulliken atomic charges, have also been calculated. The distribution of electron density across the molecule is critical for understanding its reactivity and intermolecular interactions. For instance, the calculated Mulliken charges indicate the partial positive or negative character of each atom, highlighting potential sites for electrophilic or nucleophilic attack.

Table 1: Selected Calculated Geometrical Parameters for 3-Bromophenylacetic acid

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C=O | 124.0° | |

| C-O-H | 105.8° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For 3-Bromophenylacetic acid, the HOMO and LUMO energies have been calculated, and their energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic interactions, respectively. In the case of 3BPAA, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the carboxylic acid group.

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Bromophenylacetic acid

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged species.

The MEP map of 3-Bromophenylacetic acid highlights the electronegative regions in red, which are typically associated with lone pairs of electrons on oxygen atoms and are susceptible to electrophilic attack. The blue regions indicate areas of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. The MEP analysis confirms that the carboxylic acid group is the most reactive site for electrophilic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

For a molecule like this compound, MD simulations could be employed to investigate the rotational freedom around its single bonds, leading to various conformers. By simulating the molecule in a solvent, such as water, one can observe how the solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence its conformation and stability. This information is crucial for understanding how the molecule behaves in a biological environment. The simulations can also provide insights into the molecule's solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the methodology is widely applied to related classes of compounds, such as other phenylacetic acid derivatives.

Descriptor Calculation and Feature Selection

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. They quantify various aspects of the molecular structure, such as size, shape, branching, and electronic properties.

Once the descriptors are calculated, a crucial step is feature selection. Due to the large number of calculated descriptors, it is necessary to select a subset of the most relevant ones to build a robust and predictive QSAR model. Various statistical methods, such as genetic algorithms, stepwise regression, and partial least squares, are used for this purpose. The goal is to identify the key molecular features that are most influential in determining the biological activity of the compounds. This process not only leads to a predictive model but also provides insights into the mechanism of action of the studied compounds.

Table 3: Examples of Commonly Used Descriptor Classes in QSAR

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties derived from the chemical formula. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Characterize the connectivity and shape of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D properties related to the molecule's size and shape. |

| Electrostatic | Dipole Moment, Partial Charges | Describe the charge distribution and polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Charges | Derived from quantum mechanical calculations. |

Mechanistic Organic Chemistry Studies of 2 Acetoxy 2 3 Bromophenyl Acetic Acid

Investigations into the Formation Mechanisms of the Compound

The synthesis of 2-Acetoxy-2-(3-bromophenyl)acetic acid typically involves the acetylation of a precursor α-hydroxy acid, namely 2-hydroxy-2-(3-bromophenyl)acetic acid (also known as 3-bromomandelic acid). The core of this transformation is the conversion of a hydroxyl group (-OH) into an acetoxy group (-OAc). This is a standard esterification reaction where the hydroxyl group acts as a nucleophile.

Several common laboratory methods can be employed for this acetylation. The choice of reagent can influence reaction conditions and efficiency.

Using Acetic Anhydride: A widely used method involves reacting the parent hydroxy acid with acetic anhydride, often in the presence of a base catalyst like pyridine or a catalytic amount of a strong acid. The base neutralizes the acetic acid byproduct, driving the reaction forward.

Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrogen chloride (HCl) that is produced.

Using Acetic Acid (Fischer Esterification): Direct esterification with acetic acid is also possible but generally requires a strong acid catalyst (like sulfuric acid) and elevated temperatures to achieve reasonable reaction rates and conversion. This method is often less preferred for this specific transformation due to the potential for side reactions under harsh acidic conditions.

The acetoxy group can serve as a protecting group for the alcohol functionality during a multi-step synthesis. wikipedia.org This strategy prevents the hydroxyl group from participating in undesired reactions while other parts of the molecule are being modified. organic-chemistry.org

A plausible synthetic pathway starting from 3-bromoacetophenone is the Willgerodt-Kindler reaction to form 3-bromophenylacetic acid, followed by α-bromination and subsequent hydrolysis to yield 3-bromomandelic acid. The final step would be the acetylation as described above. For instance, the synthesis of the related 3-bromophenylacetic acid can be achieved from 3-bromoacetophenone with sulfur and morpholine, followed by acid hydrolysis, yielding the product in high purity. chemicalbook.com

Table 1: Common Acetylation Conditions for Alcohols

| Acetylation Reagent | Catalyst/Base | Typical Byproduct | General Reactivity |

|---|---|---|---|

| Acetic Anhydride | Pyridine or DMAP | Acetic Acid | High |

| Acetyl Chloride | Triethylamine | HCl (neutralized by base) | Very High |

| Acetic Acid | Sulfuric Acid (H₂SO₄) | Water (H₂O) | Moderate |

Reactivity and Stability Profiles of the Acetoxy and Bromophenyl Groups

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid, the acetoxy (ester) group, and the bromophenyl group.

Acetoxy Group: The acetoxy group is an ester and its reactivity is characteristic of this functional class. It is susceptible to nucleophilic acyl substitution. libretexts.org The primary reaction is hydrolysis, which cleaves the ester bond to regenerate the alcohol (a hydroxyl group) and produce acetic acid (or its conjugate base, acetate). This hydrolysis can be catalyzed by either acid or base. wikipedia.org Esters are generally stable but can be cleaved under specific conditions, making the acetoxy group a useful protecting group for alcohols. thieme-connect.de The stability of the ester is significantly lower than that of simple ethers but greater than that of acid anhydrides. libretexts.org Compared to other esters like pivalates, acetates are relatively less sterically hindered and thus hydrolyze more readily. thieme-connect.de

Bromophenyl Group: The bromophenyl group influences the molecule's reactivity in several ways. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The carbon-bromine (C-Br) bond itself offers a site for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. This allows the bromine atom to be replaced with a variety of other functional groups, providing a powerful tool for molecular elaboration. The stability of the C-Br bond is generally high under typical organic reaction conditions but can be cleaved under reductive conditions or by strong bases at high temperatures. The presence of bromine on the aromatic ring is a key feature in many pharmaceuticals and industrial chemicals. researchgate.net

Radical Intermediates and Pathways in Related Acyl Compounds

Acyl radicals are versatile synthetic intermediates that can be generated from various precursors, including carboxylic acids. nih.govbeilstein-journals.org While specific studies on radical pathways for this compound are not prominent, the principles of acyl radical chemistry are applicable to related structures.

Visible-light photoredox catalysis has become a mild and efficient method for generating acyl radicals from carboxylic acids. nih.govbeilstein-journals.org The process often involves activating the carboxylic acid to form a redox-active ester. This ester can then undergo a single-electron transfer (SET) from a photocatalyst to generate the acyl radical and release carbon dioxide. beilstein-journals.org

Once formed, these nucleophilic acyl radicals can participate in a variety of synthetic transformations nih.gov:

Giese-type Additions: Addition to activated alkenes.

Minisci-type Acylations: Acylation of heteroaromatic compounds.

Cross-Coupling Reactions: Coupling with aryl, vinyl, or alkyl halides, often mediated by a secondary nickel catalyst. nih.gov

Aldehydes are another common source of acyl radicals through a hydrogen atom transfer (HAT) process. nih.gov The generation of acyl radicals traditionally required harsh conditions like high temperatures or UV irradiation, but modern photocatalytic methods have made these intermediates much more accessible for complex molecule synthesis. nih.govnih.gov

Table 2: Common Precursors for Acyl Radical Generation

| Precursor | Method of Generation | Key Features |

|---|---|---|

| Carboxylic Acids | Photoredox Catalysis (via Redox-Active Esters) | Mild conditions, broad substrate scope. beilstein-journals.org |

| Aldehydes | Hydrogen Atom Transfer (HAT) | Abundant and readily available starting materials. nih.gov |

| Acyl Selenides/Tellurides | Radical Initiator (e.g., AIBN) + Bu₃SnH | Traditional method, often requires tin reagents. nih.gov |

| α-Ketoacids | Photocatalytic Decarboxylation | Generates acyl radical and CO₂. |

Hydrolytic Stability and Decomposition Mechanisms of the Acetate (B1210297) Ester

The primary decomposition pathway for the acetate ester in this compound under aqueous conditions is hydrolysis. The stability of the ester bond is highly dependent on the pH of the solution. organic-chemistry.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 9), the ester undergoes saponification. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid in a fast, irreversible step to yield a carboxylate salt and the regenerated alcohol. This final acid-base step drives the reaction to completion.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 2), the mechanism begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a water molecule. wikipedia.org This leads to a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of the alcohol, which is a good leaving group when protonated. Deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid and alcohol products. Unlike saponification, acid-catalyzed hydrolysis is an equilibrium process. libretexts.org

Esterases are enzymes that catalyze the hydrolysis of esters in biological systems. nih.gov The decomposition of methyl acetate, for instance, preferably occurs through a hydrolysis reaction. researchgate.net The hydrolytic stability of an ester can be increased by introducing sterically bulky groups near the carbonyl carbon, which hinder the approach of the nucleophile. thieme-connect.de

Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The kinetics of reactions involving this compound, such as its formation or hydrolysis, can be effectively monitored using various spectroscopic techniques. These methods allow for real-time tracking of the concentrations of reactants, products, and sometimes transient intermediates.

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: NMR is a powerful tool for monitoring reaction progress. For the hydrolysis of this compound, ¹H NMR spectroscopy can be used to follow the disappearance of the characteristic singlet peak of the acetoxy methyl protons (typically around 2.1 ppm) and the appearance of a new peak corresponding to the methyl protons of the acetic acid product. Similarly, changes in the chemical shifts of the α-carbon and the aromatic protons can provide detailed information about the structural changes occurring. Kinetic data can be obtained by integrating these peaks at different time intervals.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The progress of the hydrolysis reaction can be tracked by observing the decrease in the intensity of the ester carbonyl (C=O) stretching band (typically ~1735-1750 cm⁻¹) and the concurrent appearance of the carboxylic acid carbonyl stretching band (~1700-1730 cm⁻¹) and the broad O-H stretching band of the carboxylic acid and alcohol products.

Table 3: Characteristic Spectroscopic Data for Functional Groups

| Functional Group | Technique | Characteristic Signal/Peak |

|---|---|---|

| Acetoxy (Ester C=O) | IR | ~1735-1750 cm⁻¹ (stretch) |

| Acetoxy (CH₃) | ¹H NMR | ~2.1 ppm (singlet) |

| Carboxylic Acid (C=O) | IR | ~1700-1730 cm⁻¹ (stretch) |

| Carboxylic Acid (O-H) | IR | ~2500-3300 cm⁻¹ (broad stretch) |

| Aromatic C-Br | IR | ~500-600 cm⁻¹ (stretch) |

| Aromatic C-H | ¹H NMR | ~7.0-8.0 ppm |

By employing these spectroscopic methods, researchers can elucidate reaction mechanisms, determine rate constants, and identify reaction intermediates, providing a comprehensive understanding of the chemical behavior of this compound.

In Vitro Biological Activity and Molecular Target Engagement Research of 2 Acetoxy 2 3 Bromophenyl Acetic Acid Derivatives

Antiproliferative Activity and Cellular Mechanism of Action in Cancer Cell Lines

Phenylacetic acid derivatives have demonstrated notable antiproliferative effects across various cancer cell lines. nih.gov The introduction of different substituents on the phenyl ring and modifications to the acetic acid side chain can significantly influence their cytotoxic potency.

The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism by which many anticancer agents exert their effects. Phenylacetic acid and its derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases. nih.govnih.gov

For instance, studies on the phenylacetate (B1230308) derivative, N-butyl-2-(2-fluorolphenyl)acetamide (SCK6), revealed its capability to induce G1 arrest in human lung cancer cells. This arrest was associated with a decrease in the protein levels of key G1 phase regulatory proteins, including cyclin-dependent kinase 2 (Cdk2), Cdk4, Cyclin E, and Cyclin D3. nih.gov Similarly, phenylacetate (PA) treatment of renal cancer cell lines resulted in G1 phase arrest, which was linked to reduced phosphorylation of the retinoblastoma protein (pRb), decreased CDK2 activity, and an increased expression of the cyclin-dependent kinase inhibitor p21Cip1. nih.gov

Other classes of compounds have been shown to induce G2/M arrest. For example, gallic acid has been observed to induce G2/M phase arrest in prostate cancer cells through the upregulation of p21 and p53. biomolther.org Cinnamic acid derivatives have also been reported to inhibit cell growth by inducing cell death, with effects on cell cycle phase distribution. researchgate.net These findings suggest that 2-Acetoxy-2-(3-bromophenyl)acetic acid derivatives could potentially mediate their antiproliferative effects through the induction of cell cycle arrest, likely by modulating the expression and activity of critical cell cycle regulatory proteins.

Table 1: Effects of Phenylacetic Acid Derivatives on Cell Cycle Progression in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

| N-butyl-2-(2-fluorolphenyl)acetamide (SCK6) | Human lung cancer (CH27) | G1 arrest | ↓ Cdk2, Cdk4, Cyclin E, Cyclin D3; ↑ p53, p21 | nih.gov |

| Phenylacetate (PA) | Renal carcinoma (Caki-1, Os-RC-2, RCC10) | G1 arrest | ↓ pRb phosphorylation, ↓ CDK2 activity; ↑ p21 | nih.gov |

| Gallic Acid | Prostate cancer | G2/M arrest | ↑ p21, p53 | biomolther.org |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, often through the activation of a cascade of enzymes called caspases. researchgate.netresearchgate.netnih.gov

Research on the phenylacetate derivative SCK6 has shown that it induces apoptosis through a mechanism involving the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-9 and caspase-3. nih.gov Furthermore, the overexpression of Bcl-2 was found to inhibit SCK6-induced apoptosis, confirming the involvement of this pathway. nih.gov Studies on cyanoacrylamide derivatives have also demonstrated their ability to induce apoptosis by upregulating the p53 gene and increasing the production of caspase-3. nih.gov Prostaglandin A2 has been shown to induce p53-dependent apoptosis, which involves the activation of DNA-PK, leading to the transcriptional induction of p53-target genes like DR5. mdpi.com

These findings suggest that this compound derivatives may trigger apoptosis in cancer cells by modulating the expression of key apoptotic regulators, such as p53 and members of the Bcl-2 family, and subsequently activating the caspase cascade.

Table 2: Apoptosis Induction by Structurally Related Compounds

| Compound/Derivative | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |

| N-butyl-2-(2-fluorolphenyl)acetamide (SCK6) | Human lung cancer (CH27) | Intrinsic | ↓ Bcl-2; Activation of caspase-9 and caspase-3 | nih.gov |

| Cyanoacrylamide derivatives | Human breast carcinoma (MCF7) | p53-dependent | ↑ p53 gene expression; ↑ Caspase-3 production | nih.gov |

| Prostaglandin A2 | Human colorectal carcinoma (HCT116) | p53-dependent | ↑ p53 phosphorylation; ↑ DR5 expression | mdpi.com |

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. nih.gov They are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov Compounds that interfere with tubulin polymerization are among the most successful anticancer drugs. mdpi.com

While direct evidence for this compound derivatives as tubulin polymerization inhibitors is not available, the presence of a substituted phenyl ring is a common feature in many known tubulin inhibitors. mdpi.comencyclopedia.pub For example, compounds bearing a 3-bromo-4,5-dimethoxyphenyl moiety have been identified as new microtubule inhibitors. encyclopedia.pub A variety of small-molecule inhibitors targeting tubulin polymerization have been developed, many of which are known to arrest cells in the G2/M phase of the cell cycle. nih.govresearchgate.net These inhibitors often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules and leading to mitotic arrest and subsequent apoptosis. researchgate.net

Given the structural similarities, it is plausible that derivatives of this compound could also interact with tubulin, disrupt microtubule dynamics, and thereby exhibit antiproliferative activity.

Enzyme Inhibition Studies

Targeting specific enzymes that are crucial for cancer cell survival and proliferation is a cornerstone of modern cancer therapy. Key enzymatic targets include receptor tyrosine kinases like EGFR and enzymes involved in DNA replication and maintenance, such as topoisomerases.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis. nih.govmdpi.com Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. rsc.org

Numerous small-molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed, many of which contain a substituted phenyl ring in their structure. nih.gov For instance, certain chalcone (B49325) derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, with the hydroxylation pattern on the phenyl rings being crucial for their inhibitory effect. nih.gov Phenylpiperazine derivatives have also been discovered as a novel class of potent EGFR inhibitors. nih.gov Studies on formononetin (B1673546) derivatives have identified compounds with significant anti-EGFR activity, leading to the inhibition of proliferation and migration, and induction of apoptosis in breast cancer cells. rsc.org

The structural features of this compound suggest that its derivatives could potentially fit into the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways.

Table 3: EGFR Kinase Inhibition by Various Small-Molecule Derivatives

| Compound Class | Example Compound | Cancer Cell Line | IC50 (EGFR Kinase) | Reference |

| Chalcone Derivatives | Butein | In vitro | 8 µM | nih.gov |

| Chalcone Derivatives | Marein | In vitro | 19 µM | nih.gov |

| Chalcone Derivatives | Phloretin | In vitro | 25 µM | nih.gov |

| Formononetin Derivatives | Compound 4v | In vitro | 14.5 nM | rsc.org |

| Thiazolyl Pyrazoline Derivatives | - | - | Varies (µM to nM range) | dovepress.com |

Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. nih.gov Topo II inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or catalytic inhibitors, which prevent the enzyme from functioning without causing DNA breaks. nih.govresearchgate.net

Research has identified various small molecules that can inhibit Topo II. For example, a study on benzoxazole (B165842) derivatives found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was an effective Topo II inhibitor with an IC50 value of 71 µM. researchgate.net The mechanism of action for many Topo II inhibitors involves either interfering with DNA binding, inhibiting ATP hydrolysis, or preventing the re-ligation of cleaved DNA strands. nih.gov For instance, etoposide (B1684455) acts as a Topo II poison, while doxorubicin (B1662922) can inhibit DNA replication through both Topo II-dependent and -independent mechanisms. embopress.org

The planar aromatic structure of the bromophenyl group in this compound derivatives could potentially allow for intercalation into DNA or interaction with the Topo II enzyme, thereby modulating its activity and contributing to an anticancer effect.

Receptor Modulation and Agonist/Antagonist Activity

The phenylacetic acid moiety is a versatile scaffold that has been explored for its ability to interact with a range of biological receptors. Modifications to the phenyl ring and the acetic acid group can lead to compounds with potent and selective agonist or antagonist activity.

Research into peroxisome proliferator-activated receptors (PPARs) has identified various agonists containing a carboxylic acid moiety, which is crucial for their activity. While direct studies on this compound derivatives as PPARδ agonists are not extensively documented, research on related structures such as para-alkylthiophenoxyacetic acids and alkoxyindolyl-3-acetic acid analogs has demonstrated the potential for this chemical class to act as PPAR agonists.

A study on a series of para-alkylthiophenoxyacetic acids identified them as novel, potent, and selective PPARδ agonists. The synthesis and structure-activity relationship (SAR) of these compounds were described, highlighting the importance of the acidic head group and the substituted aromatic ring for receptor activation. nih.gov Similarly, alkoxyindolyl-3-acetic acid analogs have been prepared and investigated as PPARγ/δ agonists, with molecular modeling suggesting specific binding modes within the receptor's ligand-binding domain. nih.gov

These findings suggest that derivatives of this compound, with appropriate modifications to the bromophenyl ring and the acetoxy group, could potentially be designed to exhibit PPARδ agonistic activity.

Table 1: Examples of Phenylacetic Acid Analogs with PPAR Agonist Activity

| Compound Class | Specific Agonism | Key Structural Features | Reference |

| para-Alkylthiophenoxyacetic acids | PPARδ selective | Thiophenoxy ring with alkyl substitution, acetic acid | nih.gov |

| Alkoxyindolyl-3-acetic acid analogs | PPARγ/δ dual | Indole core with alkoxy and N-benzyl substitutions | nih.gov |

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor that has been a target for the development of treatments for various central nervous system disorders. The design of NK3R antagonists has led to a diverse range of chemical structures. While there is no direct evidence of this compound derivatives acting as NK3R antagonists, the principles of rational drug design suggest that a phenylacetic acid scaffold could be incorporated into novel antagonists.

The development of potent NK3R inhibitors has involved the creation of series of imidazole-piperazine derivatives, which have shown robust inhibitory activity. nih.gov Structure-activity relationship studies on other classes of antagonists, such as branched tripeptides, have elucidated the key structural motifs required for receptor binding and antagonism. nih.gov These studies often highlight the importance of specific aromatic interactions and conformational constraints, which could potentially be achieved through the derivatization of a phenylacetic acid core.

Antiviral Activity Studies (e.g., HBV Capsid Assembly Modulation)

Hepatitis B virus (HBV) capsid assembly is a critical step in the viral life cycle and a key target for antiviral drug development. Capsid assembly modulators (CAMs) are small molecules that interfere with this process. nih.govmdpi.com While research has not specifically identified this compound derivatives as HBV CAMs, the broad chemical space of CAMs includes various aromatic structures.